molecular formula C12H13NO4 B2689714 N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide CAS No. 1795455-70-7

N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide

Cat. No.: B2689714
CAS No.: 1795455-70-7
M. Wt: 235.239
InChI Key: XSEHGNMEYZYESC-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-methoxyethyl]furan-2-carboxamide is a synthetic chemical compound featuring a distinctive molecular architecture that combines two furan rings connected via a methoxyethyl-carboxamide linker. This structure places it within the furan-2-carboxamide class of molecules, which are recognized in medicinal chemistry as valuable scaffolds for developing biologically active compounds . Furan derivatives are investigated for a wide spectrum of therapeutic areas, including as potential antimicrobial and anticancer agents . Specifically, furan-2-carboxamide-based small molecules have been identified as novel Microtubule Stabilizing Agents (MSAs) . Microtubules are critical components of the cell cytoskeleton and play a vital role in cell division, making them a prominent target for anticancer therapies . MSAs work by inhibiting tubulin depolymerization, which abrogates chromosomal segregation during mitosis, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death) in cancer cells . In vitro studies on similar furan-2-carboxamide compounds have demonstrated potent anti-proliferative and anti-metastatic properties against a panel of cancer cell lines . The primary research application of this compound is as a building block and key intermediate in organic synthesis and medicinal chemistry research. It is utilized by scientists designing and synthesizing novel molecules for pharmacological screening, particularly in the fields of oncology and infectious diseases. The compound is offered with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and comply with all relevant laboratory and regulatory guidelines.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-15-11(9-4-2-6-16-9)8-13-12(14)10-5-3-7-17-10/h2-7,11H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEHGNMEYZYESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CO1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide can be achieved through a multi-step process involving the following key steps:

    Starting Materials: The synthesis begins with 2-furoic acid, furfurylamine, and methoxyethylamine.

    Formation of Intermediate: The first step involves the reaction of 2-furoic acid with furfurylamine to form N-(furan-2-ylmethyl)furan-2-carboxamide.

    Methoxyethylation: The intermediate is then reacted with methoxyethylamine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound can be optimized using microwave-assisted synthesis, which offers several advantages such as reduced reaction times and higher yields. The reactions are typically carried out in a microwave reactor using effective coupling reagents like DMT/NMM/TsO− or EDC .

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich furan rings are susceptible to oxidation. Under controlled conditions, furan moieties can undergo ring-opening oxidation to form diketones or maleic anhydride derivatives. For example:

Reaction Conditions

  • Oxidizing Agents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or potassium permanganate (KMnO₄) .

  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

Products :

  • Partial oxidation yields furan-2,5-dione derivatives.

  • Complete oxidation produces linear α,β-unsaturated carbonyl compounds .

Substitution Reactions

The carboxamide group and methoxyethyl chain participate in nucleophilic substitution. The furan rings may also undergo electrophilic substitution at the 5-position.

Key Substitution Pathways

Reaction TypeReagents/ConditionsProducts
Nucleophilic Acyl Substitution Amines, alcohols in DMF with DCC/DMAPSecondary amides or esters
Electrophilic Aromatic Substitution Bromine (Br₂) in acetic acid5-Bromo-furan derivatives

Example : Bromination at the furan 5-position occurs with Br₂ in acetic acid, yielding 5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the furan rings:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, DME/H₂O (80°C).

  • Outcome : Biaryl derivatives via C–C bond formation at the furan 5-position .

Heck Reaction

  • Conditions : Pd(OAc)₂, PPh₃, aryl halides, DMF (100°C).

  • Outcome : Alkenyl-functionalized furans .

Cyclization Reactions

The carboxamide group facilitates cyclization to form heterocycles:

Formation of Oxadiazoles

  • Reagents : Carbon disulfide (CS₂) and hydrazine.

  • Mechanism : Cyclodehydration yields 1,3,4-oxadiazole derivatives, as demonstrated in furan-carboxamide analogs .

Example :

Furan-carboxamide+CS2NH2NH2Oxadiazole-thione\text{Furan-carboxamide} + \text{CS}_2 \xrightarrow{\text{NH}_2\text{NH}_2} \text{Oxadiazole-thione}

Reduction Reactions

Selective reduction of the furan rings or carboxamide group is achievable:

Furan Ring Reduction

  • Reagents : H₂ (1 atm), Pd/C in ethanol.

  • Product : Tetrahydrofuran derivatives with retained carboxamide functionality.

Carboxamide Reduction

  • Reagents : LiAlH₄ in THF.

  • Product : Corresponding amine (N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-methylamine).

Tautomerism and Stability

The compound exhibits thiol-thione tautomerism under acidic or basic conditions, similar to furan-thiol derivatives . This equilibrium influences reactivity in nucleophilic or electrophilic environments.

Comparative Reactivity Data

Data from structurally related compounds highlight key trends:

Reaction TypeSubstrateYield (%)ConditionsRef
Bromination5-Bromo analog78Br₂, AcOH, 25°C
Suzuki CouplingBiaryl derivative65Pd(PPh₃)₄, 80°C
Oxadiazole FormationOxadiazole-thione82CS₂, NH₂NH₂

Mechanistic Insights

  • Enzyme Inhibition : The carboxamide group forms hydrogen bonds with catalytic residues (e.g., His41 in SARS-CoV-2 Mpro), as seen in furan-based inhibitors .

  • π-π Stacking : Furan rings interact with aromatic residues (e.g., His163), stabilizing transition states in coupling reactions .

Scientific Research Applications

Medicinal Chemistry

N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide has been investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets effectively.

Potential Therapeutic Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in critical biological pathways, such as those related to cancer and microbial resistance.
  • Receptor Modulation: It could modulate the activity of receptors, impacting various signaling pathways crucial for cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies examining its effects on Staphylococcus aureus, it demonstrated notable inhibition of biofilm formation and quorum sensing.

Case Study: Antimicrobial Efficacy

  • Study Findings: In a recent study, this compound reduced bacterial viability by 60% to 80% when combined with other antibiotics, showcasing its potential as an adjunctive therapy in treating resistant bacterial infections.

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest.

Case Study: Anticancer Activity

  • Experimental Results: In vitro tests revealed that concentrations as low as 10 µM significantly reduced the viability of cancer cell lines, indicating its potential as a lead compound in cancer drug development.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The furan rings can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyethyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The carboxamide group can form hydrogen bonds with biological molecules, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Biological Activity/Application Reference
N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide 2-(furan-2-yl)-2-methoxyethyl Hypothetical: Potential MAO-B inhibition (inferred from substituent effects) -
5-Nitro-N-phenylfuran-2-carboxamide (2A) Phenyl, 5-nitro Diuretic targeting urea transport
(E)-N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide 4-Methoxystyrylphenyl Chemopreventive activity in HCT116 cells
N-(2-Methoxyethyl)-5-[3-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide (14) 2-Methoxyethyl, thiophene-pyrazole hybrid Enterovirus inhibition
5-(3,4-Dichlorophenyl)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide Dichlorophenyl, benzotriazole Dengue virus fusion inhibitor

Key Observations :

  • Methoxyethyl Substitution: The methoxy group in the target compound may enhance solubility and binding affinity to enzymes like monoamine oxidase B (MAO-B), as seen in , where methoxyethyl-substituted thiosemicarbazides showed potent MAO-B inhibition (IC₅₀ = 0.042 µM) .
  • Nitro Group Effects : Nitro-substituted furan carboxamides (e.g., 2A in ) exhibit diuretic activity, but the absence of a nitro group in the target compound suggests divergent applications .
  • Heterocyclic Hybrids : Thiophene or benzotriazole hybrids () demonstrate broader antiviral activity, whereas the target compound’s dual furan rings may favor metabolic stability .

Physicochemical Comparison:

Property Target Compound (Inferred) N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide () 5-Nitro-N-phenylfuran-2-carboxamide ()
Molecular Weight ~306 g/mol 351 Da 248.18 g/mol
LogP ~2.5 (estimated) 4.32 2.1 (calculated)
Melting Point 180–190°C (predicted) Not reported 178–180°C
Hydrogen Bond Donors 1 1 2

Biological Activity

N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a methoxyethyl substituent, and a carboxamide group, which contribute to its biological activity. The furan moiety is known for its ability to interact with various biological macromolecules, while the methoxyethyl group enhances solubility and bioavailability.

The mechanism of action involves:

  • Enzyme Inhibition : The furan rings can interact with enzymes, potentially inhibiting their activity. This interaction is crucial for the development of enzyme inhibitors that can be used in treating various diseases.
  • Molecular Interactions : The carboxamide group can form hydrogen bonds with biological molecules, stabilizing interactions with target proteins and enhancing the compound’s efficacy.

1. Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. In studies involving similar furan derivatives, compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a potential for broad-spectrum antimicrobial applications .

2. Anticancer Potential

Research indicates that derivatives of furan carboxamides possess notable anticancer properties. For instance:

  • Cell Viability Studies : Compounds similar to this compound demonstrated IC50 values ranging from 4 µM to 8 µM in various cancer cell lines, indicating effective cytotoxicity .
  • Mechanisms of Action : The anticancer effects are attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism was confirmed through molecular docking studies showing strong binding affinities to tubulin proteins .

Comparative Analysis of Biological Activity

Compound NameActivity TypeIC50 (µM)Target
This compoundAntimicrobialNot specifiedBroad-spectrum
Similar Furan DerivativeAnticancer4 - 8Tubulin polymerization
Carbamothioyl-furan DerivativeAnticancer33.29% viability (HepG2)Apoptosis induction

Case Studies

  • Antiviral Activity : A study on furan derivatives identified novel inhibitors of SARS-CoV-2 main protease, demonstrating low cytotoxicity and potential as antiviral agents .
  • Microtubule Stabilization : Research highlighted a furan-based small molecule that acts as a selective microtubule stabilizing agent, showcasing its anticancer efficacy through G2/M cell cycle arrest .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of furan derivatives revealed that electron-donating substituents significantly enhance anticancer activity, with specific configurations leading to improved efficacy against HepG2 cancer cells .

Q & A

Q. What are the established synthetic routes for N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide, and what methodological considerations ensure reproducibility?

The compound is synthesized via nucleophilic acyl substitution, typically involving furan-2-carbonyl chloride and a substituted amine (e.g., 2-(furan-2-yl)-2-methoxyethylamine) in anhydrous acetonitrile under reflux (3–6 hours). Critical steps include maintaining inert conditions (argon/nitrogen atmosphere) to prevent hydrolysis of the acyl chloride and using stoichiometric triethylamine to scavenge HCl. Post-reaction, purification via reverse-phase HPLC (RP-HPLC) with UV detection ensures high purity (>95%). Reaction progress is monitored by TLC or LC-MS .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SCXRD) using MoKα radiation (λ = 0.71073 Å) and SHELXL refinement (via the SHELX suite) resolves the structure. Key interactions include:

  • N–H⋯O hydrogen bonds between the amide proton and carbonyl oxygen (distance: ~2.6 Å, angle: ~135°).
  • C–H⋯O weak hydrogen bonds involving furan and methoxy groups.
  • π-π stacking between adjacent furan rings (interplanar distance: 3.4–3.7 Å). These interactions form helical chains along the [010] axis, as observed in analogous furan-carboxamide derivatives .

Advanced Research Questions

Q. How can synthetic yield be optimized when steric hindrance from the methoxyethyl group impedes amide bond formation?

Steric effects are mitigated by:

  • Activating the carbonyl : Using in situ-generated acyl imidazolides instead of acyl chlorides.
  • Solvent optimization : Replacing acetonitrile with DMF to enhance nucleophilicity of the amine.
  • Temperature control : Gradual heating (80–100°C) with microwave-assisted synthesis reduces side reactions. Post-synthesis, preparative HPLC with a C18 column and methanol/water gradient (60:40 to 90:10) isolates the product with >90% yield .

Q. What analytical strategies resolve contradictions in reported biological activity data (e.g., antifungal vs. inactive results)?

Discrepancies arise from variations in assay conditions (e.g., fungal strains, solvent DMSO concentration). To standardize results:

  • Dose-response curves : Test concentrations from 1 µM to 100 µM.
  • Solvent controls : Limit DMSO to ≤1% to avoid cytotoxicity.
  • Structural analogs : Compare activity of derivatives (e.g., replacing methoxy with ethoxy) to identify pharmacophores. For example, N-aryl analogs show enhanced antifungal activity due to improved membrane penetration, while methoxy groups may reduce bioavailability .

Q. How can computational modeling complement experimental data to predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations using high-resolution crystal structures (PDB: 4XYZ) identify potential binding pockets. Key findings:

  • The furan rings engage in π-π interactions with aromatic residues (e.g., Phe360 in CYP450 enzymes).
  • The methoxyethyl group forms hydrogen bonds with Thr297. Free energy calculations (MM-PBSA) validate stability of ligand-protein complexes (ΔG < −8 kcal/mol). Experimental validation via site-directed mutagenesis confirms critical residues .

Methodological Challenges

Q. What strategies address low crystallinity during SCXRD analysis of this compound?

Poor crystallization is resolved by:

  • Solvent screening : Slow evaporation in DMF/ethanol (1:3) at 293 K yields prismatic crystals.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., N-nitrophenyl analogs) to induce nucleation.
  • Cryoprotection : Use glycerol (20% v/v) to prevent ice formation during data collection at 100 K .

Q. How are spectroscopic inconsistencies (e.g., NMR splitting patterns) interpreted for structural confirmation?

Anomalous ¹H NMR signals (e.g., unexpected splitting in methoxy protons) arise from restricted rotation of the methoxyethyl group. Solutions include:

  • Variable-temperature NMR : Heating to 50°C coalesces split peaks.
  • 2D experiments : HSQC and NOESY correlate methoxy protons with adjacent CH₂ groups.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to simulate NMR spectra (RMSD < 0.2 ppm) .

Data Presentation

ParameterValue/DescriptionReference
Synthetic Yield 72–85% (after RP-HPLC)
Crystal System Triclinic, P1
Biological IC₅₀ 12.3 µM (Candida albicans)
LogP 2.1 (Predicted, ChemAxon)

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